molecular formula C10H14IN B3058601 Benzenemethanamine, 3-iodo-N-propyl- CAS No. 90389-95-0

Benzenemethanamine, 3-iodo-N-propyl-

Cat. No.: B3058601
CAS No.: 90389-95-0
M. Wt: 275.13 g/mol
InChI Key: LEPFIZCLEIWUJS-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-iodo-N-propyl-, is a chemical compound used in scientific research. It is characterized by the presence of an iodine atom attached to the benzene ring and a propyl group attached to the nitrogen atom of the methanamine group. This compound is known for its intricate structure and diverse applications, including drug synthesis and organic transformations.

Scientific Research Applications

Benzenemethanamine, 3-iodo-N-propyl-, has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-iodo-N-propyl-, typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-iodo-N-propyl-, may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-iodo-N-propyl-, can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and propyl groups.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of palladium or copper catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenemethanamines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-iodo-N-propyl-, involves its interaction with molecular targets through its iodine and amine groups. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and ionic interactions. These interactions can affect various biological pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Benzenemethanamine, 3-iodo-N-propyl-, can be compared with other similar compounds, such as:

    Benzenemethanamine, N-propyl-: Lacks the iodine atom, resulting in different reactivity and applications.

    Benzenemethanamine, 3-chloro-N-propyl-: Contains a chlorine atom instead of iodine, leading to different chemical properties and reactivity.

    Benzenemethanamine, 3-bromo-N-propyl-: Contains a bromine atom instead of iodine, which also affects its reactivity and applications.

The uniqueness of Benzenemethanamine, 3-iodo-N-propyl-, lies in its iodine atom, which imparts distinct chemical properties and reactivity compared to its chloro and bromo analogs.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPFIZCLEIWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238124
Record name Benzenemethanamine, 3-iodo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-95-0
Record name Benzenemethanamine, 3-iodo-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-iodo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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